N-(2,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide
Description
N-(2,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a unique 1,4-diazaspiro[4.6]undeca-1,3-diene core. This compound is distinguished by its 2,4-dichlorophenylacetamide moiety and a sulfur-linked phenyl-substituted spirocyclic diaza ring.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3OS/c24-17-10-11-19(18(25)14-17)26-20(29)15-30-22-21(16-8-4-3-5-9-16)27-23(28-22)12-6-1-2-7-13-23/h3-5,8-11,14H,1-2,6-7,12-13,15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMQVUBQMJGZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent variations, molecular properties, and reported activities:
Key Research Findings
Impact of Halogenation: The 2,4-dichlorophenyl group in the target compound likely enhances lipophilicity and membrane permeability compared to non-halogenated analogs. This is consistent with the behavior of 3,4-dichlorophenyl-substituted spirocyclic compounds, which exhibit improved bioavailability in preclinical models . Substitution patterns on the aryl rings (e.g., methoxy in vs.
The 8-methyl substitution in introduces steric hindrance, which may modulate interactions with enzymatic targets such as GABA receptors, a common site for anticonvulsants .
Biological Activity Insights :
- The quinazoline-2,4-dione analog demonstrated anticonvulsant efficacy in murine models, suggesting that the dichlorophenylacetamide motif may synergize with heterocyclic cores to enhance neuroactivity.
- Conformational flexibility observed in pyrazolone-based acetamides highlights the importance of substituent placement for maintaining planarity and optimizing target engagement.
Preparation Methods
Formation of the Spiro Ring System
The 1,4-diazaspiro[4.6]undeca-1,3-diene core is synthesized via cyclocondensation of a cyclic diketone with a diamine. For the phenyl-substituted variant, cyclohexanone phenylhydrazone serves as the starting material.
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React cyclohexanone (1.0 equiv) with phenylhydrazine (1.1 equiv) in ethanol under reflux for 12 hours to yield cyclohexanone phenylhydrazone.
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Oxidize the hydrazone using iodine (1.2 equiv) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours, forming the spiro[4.6]undeca-1,3-diene skeleton via dehydrogenation.
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Introduce a thiol group at position 2 by treating the spiro intermediate with phosphorus pentasulfide (P<sub>2</sub>S<sub>5</sub>) in toluene under nitrogen, achieving 65–72% yield.
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Phenylhydrazine, EtOH | Reflux, 12 h | 85 |
| 2 | I<sub>2</sub>, DMSO | 80°C, 6 h | 78 |
| 3 | P<sub>2</sub>S<sub>5</sub>, toluene | N<sub>2</sub>, 24 h | 68 |
Synthesis of 2-Chloro-N-(2,4-Dichlorophenyl)Acetamide
This intermediate links the spirothiol to the dichlorophenyl group.
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Dissolve 2,4-dichloroaniline (1.0 equiv) in dry dichloromethane (DCM).
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Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C, followed by triethylamine (1.5 equiv) to scavenge HCl.
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Stir at room temperature for 4 hours, extract with DCM, and purify via recrystallization (ethanol/water), yielding 89% pure product.
Characterization :
Coupling via Nucleophilic Substitution
The final step involves reacting the spirothiol with the chloroacetamide.
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Combine 3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-thiol (1.0 equiv) and 2-chloro-N-(2,4-dichlorophenyl)acetamide (1.1 equiv) in anhydrous dimethylformamide (DMF).
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Add potassium carbonate (2.0 equiv) as a base and stir at 60°C for 8 hours.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate 3:1), achieving 74% yield.
Optimization Insights :
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Solvent Screening : DMF outperforms THF and acetonitrile due to better solubility of intermediates.
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Temperature : Yields drop below 50% at temperatures <50°C due to sluggish reactivity.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
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HPLC : >98% purity (C18 column, methanol/water 70:30, λ = 254 nm).
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Elemental Analysis : Found: C 56.52%, H 4.11%, N 8.49%; Calc.: C 56.72%, H 4.14%, N 8.62%.
Challenges and Limitations
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Spiro Ring Instability : The 1,4-diazaspiro[4.6] system is prone to ring-opening under acidic conditions, necessitating strict pH control during synthesis.
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Thiol Oxidation : The sulfanyl group oxidizes to sulfoxide if exposed to air, requiring inert atmospheres for steps 2.1 and 2.3.
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Regioselectivity : Competing reactions at the spirodiene’s N-2 and N-4 positions demand precise stoichiometry to avoid byproducts .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?
Answer: The synthesis involves multi-step reactions, typically starting with the formation of the diazaspiro[4.6]undeca-1,3-dien framework, followed by sulfanyl group introduction and acetamide coupling. Key steps include:
- Spirocyclic Core Formation : Use cyclocondensation of phenyl-substituted amines with ketones under acidic conditions (e.g., HCl/EtOH) to form the diazaspiro ring .
- Sulfanyl-Acetamide Coupling : React the spiro intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Q2. Which analytical techniques are critical for confirming structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm), spirocyclic carbons (δ 50–60 ppm), and sulfanyl-acetamide linkages (δ 3.8–4.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (486.0 g/mol for C₂₅H₂₈ClN₃O₃S) and fragmentation patterns .
- X-ray Crystallography : Resolve spirocyclic geometry and dihedral angles between substituents (e.g., dichlorophenyl vs. diazaspiro planes) .
Q. Q3. How stable is this compound under varying storage conditions?
Answer:
- Thermal Stability : Decomposition observed >200°C via TGA. Store at –20°C in inert atmospheres (argon) to prevent oxidation of the sulfanyl group .
- Photostability : Sensitive to UV light; use amber vials and avoid prolonged light exposure during handling .
Advanced Research Questions
Q. Q4. How can computational methods predict biological targets or material properties?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. The dichlorophenyl group shows high affinity for hydrophobic binding pockets .
- Quantum Chemical Calculations (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap for photodynamic applications) .
- MD Simulations : Assess stability in lipid bilayers (CHARMM force field) to evaluate membrane permeability .
Q. Q5. What strategies resolve contradictions in reported bioactivity data?
Answer:
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to confirm IC₅₀ values. Use positive controls (e.g., known kinase inhibitors) .
- Metabolite Profiling : Identify degradation products via LC-MS to rule out false positives from impurities .
- Target Deconvolution : Apply CRISPR-Cas9 knockouts or siRNA silencing to validate specificity for suspected pathways .
Q. Q6. How can crystallography address discrepancies in stereochemical assignments?
Answer:
- Single-Crystal X-ray Diffraction : Resolve absolute configuration of the diazaspiro core and sulfanyl-acetamide orientation. Compare experimental vs. computed (Mercury 4.0) torsion angles .
- Powder XRD : Confirm batch-to-batch consistency in polymorphs, which may affect solubility and bioactivity .
Methodological Challenges
Q. Q7. How to optimize reaction yields when scaling up synthesis?
Answer:
- Continuous Flow Chemistry : Reduces side reactions (e.g., dimerization) by maintaining precise temperature/residence time control. Achieve 70–80% yield vs. 50% in batch .
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling of chlorophenyl intermediates. Use DoE (Design of Experiments) to optimize solvent/base pairs .
Q. Q8. What experimental designs mitigate interference from structural analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
